molecular formula C4H7BF6KN B6226937 potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide CAS No. 2603583-37-3

potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide

Cat. No.: B6226937
CAS No.: 2603583-37-3
M. Wt: 233.01 g/mol
InChI Key: PRIWBPDTUHTFAN-UHFFFAOYSA-N
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Description

Potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide is a chemical compound with the molecular formula C5H8BF6KN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide typically involves the reaction of boronic acids with potassium bifluoride (KHF2) as a fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen compounds.

    Reduction: It can be reduced to form boron-hydrogen compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while reduction may produce boron-hydrogen compounds.

Scientific Research Applications

Potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the boron atom. The trifluoromethyl group enhances the compound’s reactivity, while the boron atom allows it to form stable complexes with other molecules. These properties make it a valuable reagent in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: Another boron-containing compound used in similar applications.

    Potassium vinyltrifluoroborate: Used in Suzuki–Miyaura coupling reactions.

    Potassium phenyltrifluoroborate: Commonly used in organic synthesis.

Uniqueness

Potassium trifluoro({[methyl(2,2,2-trifluoroethyl)amino]methyl})boranuide is unique due to the presence of both the trifluoromethyl group and the boron atom, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

2603583-37-3

Molecular Formula

C4H7BF6KN

Molecular Weight

233.01 g/mol

IUPAC Name

potassium;trifluoro-[[methyl(2,2,2-trifluoroethyl)amino]methyl]boranuide

InChI

InChI=1S/C4H7BF6N.K/c1-12(2-4(6,7)8)3-5(9,10)11;/h2-3H2,1H3;/q-1;+1

InChI Key

PRIWBPDTUHTFAN-UHFFFAOYSA-N

Canonical SMILES

[B-](CN(C)CC(F)(F)F)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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